molecular formula C9H10ClN3 B3255329 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 253332-23-9

4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B3255329
CAS RN: 253332-23-9
M. Wt: 195.65 g/mol
InChI Key: WPSZGBCZDALODF-UHFFFAOYSA-N
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Description

“4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine” is an organic intermediate . It is a derivative of pyrrolo[2,3-d]pyrimidine, which is a scaffold for many commercially available drugs . It has been used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .


Synthesis Analysis

The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures . A new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique .


Molecular Structure Analysis

The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .

Mechanism of Action

In vitro studies have shown that some derivatives of pyrrolo[2,3-d]pyrimidine have cytotoxic activity. The molecular docking study confirmed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .

Safety and Hazards

While specific safety and hazard information for “4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine” is not available, related compounds are classified as Acute Tox. 3 Oral and Eye Irrit. 2 .

Future Directions

Given the cytotoxic activity of some pyrrolo[2,3-d]pyrimidine derivatives, future research could focus on further exploring their potential as anticancer agents . Additionally, the development of more efficient synthesis methods could also be a valuable area of study .

properties

IUPAC Name

4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-3-6-4-7-8(10)11-5(2)12-9(7)13-6/h4H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSZGBCZDALODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)N=C(N=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Reactant of Route 3
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Reactant of Route 5
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

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